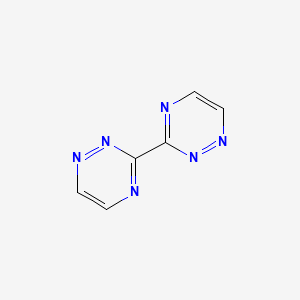

3,3'-BI-1,2,4-Triazine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocyclic compounds are fundamental to numerous areas of science and technology. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance. ijpsr.inforesearchgate.net The presence of nitrogen atoms within a cyclic framework imparts unique electronic properties, reactivity, and the capacity for hydrogen bonding, making them invaluable in drug design and materials science. jmchemsci.comresearchgate.net The diverse biological activities exhibited by these compounds, including anticancer, anti-inflammatory, and antimicrobial properties, continue to drive extensive research efforts. ijpsr.infonih.govresearchgate.net

General Overview of 1,2,4-Triazine (B1199460) Chemistry as a Versatile Building Block

The 1,2,4-triazine ring system, a six-membered heterocycle with three nitrogen atoms, is a prominent member of the triazine isomers. jmchemsci.comnih.gov Its derivatives are known for a wide array of biological activities, including applications as anticancer, anti-HIV, and antimalarial agents. ijpsr.inforesearchgate.net The chemistry of 1,2,4-triazines is rich and varied, with established synthetic routes and a wide range of possible substitutions. researchgate.netsioc-journal.cn This versatility allows for the fine-tuning of their physical and chemical properties, making them attractive for applications ranging from medicinal chemistry to materials science. nih.govtamu.edu

Specific Academic Relevance of the Dimeric 3,3'-Bi-1,2,4-Triazine System

The dimeric structure of this compound, where two 1,2,4-triazine rings are linked at their 3-positions, presents unique opportunities for research. This arrangement creates a platform for developing novel ligands in coordination chemistry and functional materials. The bidentate or polydentate nature of these systems allows for the formation of stable complexes with various metal ions. Furthermore, the extended π-system of the bi-triazine core influences its electronic and photophysical properties, making it a candidate for applications in areas like photocatalysis and molecular electronics.

Historical Context and Evolution of Research on Bi-1,2,4-Triazine Derivatives

Research into 1,2,4-triazines dates back several decades, with early work focusing on their synthesis and basic reactivity. The exploration of bi-1,2,4-triazine systems is a more recent development, driven by the quest for new ligands and functional molecules. Initial studies often involved the synthesis of substituted derivatives to explore their potential in various applications. For instance, early research by Dedichen laid the groundwork for the synthesis of compounds like 5,5',6,6'-tetramethyl-3,3'-bi-1,2,4-triazine through the condensation of oxalhydrazidine with 2,3-butanedione. nih.gov More recent research has expanded into their use in Diels-Alder reactions for the synthesis of complex bipyridines and their investigation as antimalarial agents. nih.govnih.gov

Scope and Organization of Current Research Trajectories

Current research on this compound and its derivatives is multifaceted. Key areas of investigation include:

Synthesis of Novel Derivatives: Researchers are actively developing new synthetic methodologies to create a diverse library of substituted 3,3'-bi-1,2,4-triazines. This includes the introduction of various functional groups to modulate their electronic, steric, and coordination properties.

Coordination Chemistry: A significant focus is on the coordination behavior of these ligands with a range of metal centers. This research explores the resulting structures, bonding, and potential applications of the metal complexes in catalysis and materials science.

Medicinal Chemistry: The potential of this compound derivatives as therapeutic agents is an active area of study, with research into their antimalarial and other biological activities. nih.gov

Materials Science: The unique electronic and structural features of these compounds are being harnessed to develop new functional materials, including porous organic frameworks and photocatalysts.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazin-3-yl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c1-3-9-11-5(7-1)6-8-2-4-10-12-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWGPAQDPHZSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C2=NC=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628578 | |

| Record name | 3,3'-Bi-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855244-43-8 | |

| Record name | 3,3'-Bi-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,3 Bi 1,2,4 Triazine

Synthesis of Dihalo-Bi-1,2,4-Triazine Analogues (e.g., 3,3'-Dichloro-5,5'-bi-1,2,4-triazine)

Dihalo derivatives, particularly dichloro compounds, are highly valuable synthetic intermediates due to the reactivity of the carbon-halogen bond in nucleophilic substitution reactions. The synthesis of a compound like 3,3'-dichloro-5,5'-bi-1,2,4-triazine would likely start from a corresponding dihydroxy precursor, which is then chlorinated. A common method for such a transformation is the reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Table 2: Synthesis of Dihalo-Bi-1,2,4-Triazine Analogue

| Starting Material | Reagent | Product |

|---|

Derivatization to Dihydroxy-Bi-1,2,4-Triazine Salts

The dihydroxy derivatives exist in equilibrium with their tautomeric triazinone forms. These compounds can be prepared through several routes, including the hydrolysis of the corresponding dihalo derivatives or by cyclization reactions. For instance, the acid-catalyzed hydrolysis of a 3,3'-dichloro-bi-1,2,4-triazine would yield the 3,3'-dihydroxy-bi-1,2,4-triazine. Alternatively, a cyclization approach could involve the reaction of oxalyl dihydrazide with an appropriate precursor. These dihydroxy compounds can then be converted to their corresponding salts by treatment with a base.

Preparation of Bis(alkylsulfanyl)-Bi-1,2,4-Triazine Derivatives

The introduction of alkylsulfanyl (thioether) groups provides another versatile functional handle. These derivatives can be synthesized from the dihalo analogues via nucleophilic substitution with an appropriate thiol or thiolate salt. The reaction of 3,3'-dichloro-5,5'-bi-1,2,4-triazine with a sodium alkylthiolate (NaSR) would displace the chloride ions to form the corresponding 3,3'-bis(alkylsulfanyl)-5,5'-bi-1,2,4-triazine. This reaction is typically carried out in a polar solvent.

Table 3: Synthesis of Bis(alkylsulfanyl)-Bi-1,2,4-Triazine Derivative

| Starting Material | Reagent | Product |

|---|

Inverse Electron Demand Diels-Alder Reactions of Bi-1,2,4-Triazines

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful transformation for constructing new heterocyclic systems. nih.gov In this reaction, an electron-deficient diene, such as a 1,2,4-triazine (B1199460), reacts with an electron-rich dienophile, like an enamine. nih.goviaea.org This methodology is particularly effective for synthesizing highly substituted pyridines following the extrusion of a dinitrogen molecule from the initial cycloadduct. orgsyn.org While literature specifically detailing the IEDDA reactions of 3,3'-bi-1,2,4-triazine is limited, extensive research on closely related bi-1,2,4-triazine isomers, such as 5,5'-bi-1,2,4-triazines, provides significant insight into the expected reactivity and synthetic potential.

Synthesis of Annulated 2,2'-Bipyridine (B1663995) Analogues

The IEDDA reaction of bi-1,2,4-triazines serves as a robust method for synthesizing complex, annulated 2,2'-bipyridine analogues. These structures are of considerable interest due to their chelating properties and applications in materials science and catalysis. Research has demonstrated the synthesis of unsymmetrical 2,2'-bipyridines through a sequential Diels-Alder reaction strategy using a substituted 5,5'-bi-1,2,4-triazine.

In a representative example, 3,3'-bis(methylsulfanyl)-5,5'-bi-1,2,4-triazine was reacted with a tetrahydropyridine-derived enamine. This initial cycloaddition was followed by a subsequent IEDDA reaction with various cyclic enamines, yielding unsymmetrical 2,2'-bipyridine derivatives where one pyridine (B92270) ring is part of a cycloalkeno[c]pyridine system and the other is a 2,6-naphthyridine (B1209661) unit.

Table 1: Synthesis of Annulated 2,2'-Bipyridines via Sequential IEDDA Reactions

| Bi-triazine Reactant | Dienophile 1 | Intermediate Product | Dienophile 2 (Cyclic Enamine) | Final Bipyridine Product |

|---|---|---|---|---|

| 3,3'-bis(methylsulfanyl)-5,5'-bi-1,2,4-triazine | 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine | Single cycloaddition product | 1-cyclopent-1-enylpyrrolidine | Unsymmetrical bipyridine with cycloalkeno[c]pyridine and 2,6-naphthyridine units |

| 3,3'-bis(methylsulfanyl)-5,5'-bi-1,2,4-triazine | 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine | Single cycloaddition product | 1-cyclohex-1-enylpyrrolidine | Unsymmetrical bipyridine with cycloalkeno[c]pyridine and 2,6-naphthyridine units |

Regioselectivity and Scope in Bipyridine Synthesis

The regioselectivity of the IEDDA reaction is a critical factor in the synthesis of specifically substituted bipyridines. In the context of unsymmetrical dienes and dienophiles, the reaction can potentially lead to multiple regioisomers. researchgate.net The observed regioselectivity is governed by the electronic and steric properties of the substituents on both the triazine and the dienophile. organic-chemistry.orgyoutube.com The interaction between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient triazine ring dictates the orientation of the cycloaddition.

In the sequential synthesis of annulated 2,2'-bipyridines from 5,5'-bi-1,2,4-triazines, the reaction with the first enamine leads to a single cycloaddition product. This high regioselectivity indicates a strong directing effect from the substituents. The scope of the subsequent reaction includes various cyclic enamines, such as those derived from cyclopentanone (B42830) and cyclohexanone, allowing for the introduction of different annulated ring systems onto the bipyridine core. The process demonstrates that even after the first transformation, the remaining triazine ring retains sufficient reactivity for a second, distinct IEDDA reaction.

Tandem Diels-Alder/Retro Diels-Alder Processes

The conversion of 1,2,4-triazines into pyridines is a classic example of a tandem reaction sequence involving a [4+2] cycloaddition followed by a retro-[4+2] cycloaddition. nih.gov This process is often referred to as a Diels-Alder/retro-Diels-Alder cascade.

The reaction mechanism proceeds as follows:

Inverse Electron Demand [4+2] Cycloaddition: The electron-deficient bi-1,2,4-triazine (the diene) reacts with an electron-rich dienophile. This step forms a bicyclic intermediate that is typically unstable.

Retro-Diels-Alder Reaction: The bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). This step is thermodynamically driven by the formation of the highly stable N₂ gas. researchgate.net

Aromatization: The resulting dihydropyridine (B1217469) intermediate then aromatizes, often through the elimination of a small molecule (e.g., an amine from the original enamine), to yield the final, stable pyridine ring.

This entire sequence effectively replaces a C-N-N-C fragment of the triazine ring with a C-C double bond from the dienophile, providing a powerful route to construct substituted pyridine and, in this case, bipyridine systems. orgsyn.org

Oxidation Reactions of Substituted Bi-1,2,4-Triazines

The oxidation of the 1,2,4-triazine ring can lead to various products, including the formation of N-oxides or fully aromatized systems from dihydro- or tetrahydro-precursors. researchgate.net While specific studies on the direct oxidation of the parent this compound are not prevalent in the reviewed literature, related transformations provide insight into potential reactivity.

Methods for introducing an N-oxide group into a 1,2,4-triazine ring include direct oxidation and cyclization strategies. iaea.org For instance, the oxidation of dihydrotriazine moieties can be achieved chemoselectively. In one study, the oxidation of a dihydrotriazine-adduct with tetrachlorobenzoquinone (TCQ) selectively oxidized the dihydrotriazine ring, whereas the more potent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) resulted in the oxidation of multiple parts of the molecule. mdpi.com Such oxidative cyclizations of amidrazone precursors are also a common route to forming fused benzotriazine systems. researchgate.net The synthesis of 1,2,4-triazine N-oxides is significant as the N-oxide group dramatically alters the physicochemical properties of the ring and enhances its reactivity toward nucleophiles. mdpi.com

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of reactions involving this compound is key to predicting its behavior and developing new synthetic applications. A crucial aspect of its chemistry is the interaction with nucleophiles, which is dictated by the inherent electron-deficient nature of the 1,2,4-triazine ring system.

Nuance of Nucleophilic Attack on the Triazine Ring

The 1,2,4-triazine ring is characterized by a significant π-deficiency due to the presence of three electronegative nitrogen atoms. This electronic feature makes the ring susceptible to nucleophilic attack, a characteristic that is less common for aromatic systems like benzene, which typically undergo electrophilic substitution.

Nucleophilic aromatic substitution of hydrogen (SNH) is a known reaction pathway for 1,2,4-triazines and their N-oxides. mdpi.com Computational and experimental studies have shown that the C5 and C6 positions of the 1,2,4-triazine ring are generally the most electrophilic and thus the preferred sites for nucleophilic attack. The presence of substituents on the ring can further influence this regioselectivity. For the this compound molecule, the two triazine rings are linked at the C3 position. This substitution pattern leaves the C5, C5', C6, and C6' positions as potential sites for nucleophilic interaction. The triazinyl group at the C3 position acts as an electron-withdrawing group, which would further enhance the electrophilicity of the remaining carbon atoms (C5 and C6) on the ring, making them prime targets for attack by nucleophiles.

Research on Cycloaddition Reactions of this compound Remains Undisclosed

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific chemical compound this compound. Despite extensive searches, no specific studies detailing the synthetic methodologies, chemical transformations, or cycloaddition reaction pathways for this particular molecule could be located.

The 1,2,4-triazine ring system is a well-known heterocyclic motif, and the broader class of 1,2,4-triazines has been the subject of numerous studies. These investigations often focus on their utility in inverse electron-demand Diels-Alder reactions, a powerful tool in the synthesis of other complex nitrogen-containing heterocycles. nih.govnih.gov This type of reaction typically involves the 1,2,4-triazine acting as a diene, reacting with an electron-rich dienophile. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the extrusion of a small molecule, commonly dinitrogen, and the formation of a new heterocyclic or aromatic ring. nih.gov

General studies on substituted monocyclic 1,2,4-triazines have explored how different substituents on the triazine ring can influence the rate and regioselectivity of these cycloaddition reactions. researchgate.net For instance, electron-withdrawing groups can enhance the reactivity of the triazine in inverse electron-demand Diels-Alder reactions. researchgate.net Furthermore, the nature of the dienophile, such as strained alkynes or enamines, plays a crucial role in the reaction's feasibility and outcome. nih.govresearchgate.net

However, the specific case of this compound, where two 1,2,4-triazine rings are linked at the 3-position, presents a unique chemical structure. The electronic and steric interplay between the two directly connected heterocyclic rings would presumably lead to distinct reactivity and reaction pathways compared to their monocyclic counterparts. Unfortunately, the academic literature accessible through comprehensive searches does not provide specific experimental or theoretical data on the cycloaddition reactions of this dimeric triazine.

Consequently, a detailed discussion on the pathways of ring transformation in cycloaddition reactions specifically for this compound cannot be provided at this time due to the absence of published research on the topic. The field of heterocyclic chemistry is vast and ever-expanding, and while the reactivity of many triazine derivatives is well-documented, this compound appears to be an area that is yet to be explored or reported in the public domain.

Coordination Chemistry of 3,3 Bi 1,2,4 Triazine Ligands

Design Principles and Ligand Architectures Based on 3,3'-Bi-1,2,4-Triazine

The this compound molecule, consisting of two directly linked 1,2,4-triazine (B1199460) rings, offers a foundational structure for creating ligands with specific coordination geometries and electronic characteristics. The arrangement of nitrogen atoms within the triazine rings allows for the design of effective chelating systems.

The this compound core functions as a bidentate N,N'-chelator, utilizing the N2 atoms of each triazine ring to bind to a metal center, forming a stable five-membered chelate ring. This bidentate binding mode is fundamental to its coordination chemistry. libretexts.org The synthesis of these ligands often involves the reaction of glyoxal (B1671930) derivatives with ethanedihydrazonamide. acs.org For instance, 5,5'-bis(2-methoxyphenyl)-3,3'-bi-1,2,4-triazine was synthesized by reacting 2-methoxyphenylglyoxal with ethanedihydrazonamide in ethanol (B145695). acs.org

While the basic this compound unit is inherently bidentate, the design of polydentate systems can be achieved by introducing additional coordinating groups through substitution on the triazine rings. This strategic functionalization allows for the creation of more complex architectures capable of binding multiple metal centers or achieving higher coordination numbers. The versatility of the 1,2,4-triazine chemistry allows for the introduction of various functional groups, paving the way for ligands with tailored properties for specific applications. acs.org

The coordination properties of this compound ligands can be finely tuned by introducing substituents at various positions on the triazine rings. These substituents exert significant steric and electronic effects that influence the stability, geometry, and reactivity of the resulting metal complexes. mdpi.com

Electronic Effects: The 1,2,4-triazine rings are highly π-deficient, meaning they are electron-withdrawing. This inherent electronic property is a key feature of these ligands. researchgate.net The introduction of electron-donating or electron-withdrawing substituents can modulate the electron density on the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. For example, a study on C(3)-substituted benzo[e] researchgate.neturfu.runih.govtriazines showed that the nature of the substituent significantly impacts the electronic structure of the triazine ring. nih.gov This principle applies to this compound systems, where substituents can alter the energy levels of the ligand's molecular orbitals, which in turn affects the electrochemical and photophysical properties of their metal complexes. researchgate.net

Steric Effects: The size and shape of substituents can impose steric hindrance around the metal coordination site. This can influence the geometry of the complex and the accessibility of the metal center. For instance, bulky substituents can force a distortion from an ideal octahedral or square planar geometry. In the context of this compound ligands, derivatives such as 3,3'-bis(5,6-dimethyl-1,2,4-triazine) (btm), 3,3'-bis(5,6-diphenyl-1,2,4-triazine) (btb), and 3,3'-bis(phenanthro[9,10-e] researchgate.neturfu.runih.govtriazine) (btp) have been synthesized to study these effects. researchgate.net The increasing bulk from dimethyl to diphenyl to the fused phenanthroline system can impact the coordination environment and the resulting complex's properties.

Complexation with Transition Metals

The unique electronic and structural features of this compound ligands make them excellent candidates for complexation with a variety of transition metals. Ruthenium(II) complexes, in particular, have been a major focus of research due to their rich photochemical and electrochemical behavior. urfu.ruresearchgate.net

Ruthenium(II) complexes incorporating this compound derivatives are typically synthesized by reacting a suitable precursor, such as [Ru(bpy)₂Cl₂] (where bpy is 2,2'-bipyridine), with the desired bi-triazine ligand. researchgate.net This results in heteroleptic complexes of the general formula [Ru(bpy)₂(L)]²⁺, where L is a substituted this compound.

The electrochemical properties of these complexes are of significant interest. Cyclic voltammetry studies reveal that the highly π-deficient nature of the bi-triazine ligand has a profound effect on the redox potentials of the complex. The metal-based Ru(II)/Ru(III) oxidation occurs at potentials more positive than that of the benchmark [Ru(bpy)₃]²⁺ complex, indicating that the bi-triazine ligand makes the ruthenium center more difficult to oxidize. researchgate.net

Table 1: Electrochemical Data for Ruthenium(II) Complexes with this compound Derivatives

| Complex | Ligand (L) | E₁/₂(ox) (V vs SCE) | E₁/₂(red) (V vs SCE) |

|---|---|---|---|

| [Ru(bpy)₂(btm)]²⁺ | 3,3'-bis(5,6-dimethyl-1,2,4-triazine) | +1.52 | -0.92 |

| [Ru(bpy)₂(btb)]²⁺ | 3,3'-bis(5,6-diphenyl-1,2,4-triazine) | +1.53 | -0.88 |

| [Ru(bpy)₂(btp)]²⁺ | 3,3'-bis(phenanthro[9,10-e] researchgate.neturfu.runih.govtriazine) | +1.54 | -0.85 |

Data sourced from electrochemical studies in acetonitrile. researchgate.net

One of the most fascinating properties observed in Ruthenium(II) complexes with this compound derivatives is the phenomenon of dual emission. Typically, Ru(II) polypyridyl complexes exhibit a single emission from a metal-to-ligand charge-transfer (³MLCT) excited state. However, for complexes like [Ru(bpy)₂(btm)]²⁺, [Ru(bpy)₂(btb)]²⁺, and [Ru(bpy)₂(btp)]²⁺, a temperature-dependent dual emission is observed. researchgate.net

At around 150 K, these complexes show a single emission. As the temperature is lowered to 80 K, a second emission band appears at a lower energy. researchgate.net This dual emission is attributed to the presence of two distinct excited states: the typical ³MLCT state (where the electron is transferred from the ruthenium center to a ligand) and a ³ILCT (intraligand charge-transfer) state associated with the highly π-deficient this compound ligand. The observation of dual emission from both ³MLCT and ³ILCT states has been reported in Ru(II) diimine complexes and provides insight into the electronic structure and decay pathways of the excited states. researchgate.net

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| btm | 3,3'-bis(5,6-dimethyl-1,2,4-triazine) |

| btb | 3,3'-bis(5,6-diphenyl-1,2,4-triazine) |

| btp | 3,3'-bis(phenanthro[9,10-e] researchgate.neturfu.runih.govtriazine) |

| bpy | 2,2'-bipyridine (B1663995) |

| [Ru(bpy)₂(btm)]²⁺ | Bis(2,2'-bipyridine)(3,3'-bis(5,6-dimethyl-1,2,4-triazine))ruthenium(II) |

| [Ru(bpy)₂(btb)]²⁺ | Bis(2,2'-bipyridine)(3,3'-bis(5,6-diphenyl-1,2,4-triazine))ruthenium(II) |

| [Ru(bpy)₂(btp)]²⁺ | Bis(2,2'-bipyridine)(3,3'-bis(phenanthro[9,10-e] researchgate.neturfu.runih.govtriazine))ruthenium(II) |

| [Ru(bpy)₃]²⁺ | Tris(2,2'-bipyridine)ruthenium(II) |

Platinum(II) Complexes: Formation and Photophysical Tuning

Platinum(II) complexes featuring this compound and its derivatives have been explored for their potential in optoelectronic applications, particularly in the development of organic light-emitting diodes (OLEDs). The tetradentate nature of certain ligands derived from these triazines contributes to the stability and favorable luminescence properties of the resulting Pt(II) complexes. acs.org

Ligands for Solution-Processable Organic Light-Emitting Diodes (OLEDs)

Researchers have successfully synthesized highly luminescent ONNO Pt(II) complexes using salen-type tetradentate dianionic ligands derived from bis-1,2,4-triazines. acs.org These complexes have been evaluated as phosphorescent emitters in solution-processed OLEDs, demonstrating efficient single-dopant candlelight electroluminescence. acs.org The synthesis involves the conversion of easily accessible bis-1,2,4-triazines to the corresponding pyridines via the Boger reaction, providing a convenient route to these salen-type ligands. acs.org One notable example is the synthesis of 5,5′-Bis(2-methoxyphenyl)-3,3′-bi-1,2,4-triazine, which serves as a key building block. acs.org The resulting Pt(II) complexes exhibit high luminescence, making them suitable for use as dopants in OLEDs. acs.org

Impact of Ligand Structure on Luminescent Properties

The structure of the ligand plays a crucial role in determining the photophysical properties and solubility of the platinum(II) complexes. For instance, the introduction of tert-butyl groups into the ligand structure was found to decrease the quantum efficiency of the complexes without improving their solubility in toluene. acs.org Conversely, strategic placement of cyclopentene (B43876) rings to create less-planar structures significantly enhances the solubility of the complex, albeit with some detrimental effects on the photophysical properties. acs.org This highlights a delicate balance between solubility and luminescent performance that can be tuned through ligand design. Studies on multinuclear Pt(II) complexes have further revealed that increasing the number of interacting platinum units can enhance spectroscopic properties, with trinuclear complexes showing bright, concentration-independent emission due to intramolecular metallophilic interactions. nih.gov

Iridium(III) Complexes: Synthesis and Coordination Site Selectivity

Iridium(III) complexes incorporating 1,2,4-triazine-based ligands have garnered attention for their potential in bioorthogonal chemistry and as luminescent probes. DFT studies on Ir(III) complexes with 5-N-(aryl)-amino- or 5-cycloamino-3-(pyridine-2-yl)-1,2,4-triazine ligands suggest that the N(2) atom of the 1,2,4-triazine core is the preferred coordination site over the N(4) atom. researchgate.net These complexes typically exhibit red luminescence in both solution and solid states. researchgate.net

In a different approach, a phenanthroline-type ligand with an annealed 1,2,4-triazine ring was used to create novel Ir(III) complexes. rsc.orgchemrxiv.org While these complexes are initially non-luminescent, they exhibit a "switch-on" luminescence following an inverse electron demand Diels-Alder (IEDDA) reaction with strained alkynes like bicyclononyne (BCN). rsc.orgchemrxiv.org This luminogenic behavior opens up possibilities for their use in bioimaging applications. rsc.orgchemrxiv.org Interestingly, the coordination to the iridium(III) center can accelerate the IEDDA reaction compared to the free ligand. rsc.orgrsc.org

Lead(II) Complexes: Structural and Spectroscopic Features

The coordination chemistry of 1,2,4-triazine derivatives with lead(II) has been investigated, revealing novel binuclear complexes with potential applications in OLEDs. For example, the reaction of 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) with lead(II) salts yielded binuclear complexes with distinct coordination environments. nih.govrsc.org The resulting complexes, such as [Pb₂(μ-PMPT)₂Br₄] and [Pb₂(μ-PMPT)₂((μ-CH₃COO)₂(NCS)₂], were characterized by single-crystal X-ray diffraction, showing PbN₃Br₂ and PbN₄O₃ coordination environments, respectively. nih.govrsc.org These complexes were investigated as the emitting layer in OLEDs. nih.govrsc.org

Further studies with 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine (B1251445) (PPTA) have produced a series of lead(II) complexes with varying coordination geometries, including dinuclear and mononuclear species. researchgate.net The structures of these complexes, such as [Cl(PPTA)₂Pb(μ−Cl)₂Pb(PPTA)₂Cl] and [(PPTA)₂Pb(NO₃)₂], reveal distorted capped octahedral and distorted cube geometries around the lead atoms. researchgate.net

Coordination with Copper(II)

The interaction of 1,2,4-triazine-based ligands with copper(II) has been explored, leading to the formation of various coordination compounds. For instance, 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine (PPTA) reacts with copper(II) nitrate (B79036) to form a complex with a square-pyramidal geometry, where the copper ion is coordinated to the N,N'-donor PPTA ligand, two O-donor nitrate ligands, and one O-donor ethanol ligand. nih.gov In other systems, such as those involving 2,4,6-tris(di-2-pyridylamino)-1,3,5-triazine (dipyatriz) and copper(II) chloride, trinuclear complexes are formed where each ligand binds to three copper ions via its pyridine-N donors, with the triazine nitrogens not participating in coordination. nih.gov These complexes can further assemble into 1D polymeric zigzag systems. nih.gov

Complexation with Lanthanide(III) and Actinide(III) Elements

The selective complexation of actinide(III) ions over lanthanide(III) ions is a significant challenge in nuclear fuel recycling. Ligands based on 1,2,4-triazine have shown promise in this area. Studies on the complexation of a quadridentate N-heterocyclic ligand, 6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2':6',2''-terpyridine (CyMe₄-hemi-BTBP), with Am(III) and Eu(III) have been conducted. nih.gov X-ray crystallographic analysis of the 1:1 complexes with Eu(III) and Ce(III) revealed coordination behavior similar to related BTBP complexes. nih.gov It was found that the presence of two outer 1,2,4-triazine rings is crucial for the efficient extraction and separation of An(III) from Ln(III). nih.gov

Further research into the coordination chemistry of 6-(5,6-dialkyl-1,2,4-triazin-3-yl)-2,2'-bipyridines (R,hemi-BTPs) has shown that these ligands have properties intermediate between terpyridines and bis(1,2,4-triazin-3-yl)pyridines (BTPs). reading.ac.uk The Et,hemi-BTP ligand, when dissolved in a dodecane-like solvent, acts as a selective reagent for separating americium(III) from europium(III). reading.ac.uk The formation of the metal coordination sphere is heavily influenced by intramolecular hydrogen bonding. reading.ac.uk

Design of this compound-Based Ligands for f-Element Selectivity

The separation of trivalent minor actinides (An(III)), such as americium (Am) and curium (Cm), from lanthanides (Ln(III)) is a formidable challenge in spent nuclear fuel reprocessing due to their similar ionic radii and chemical properties. nih.gov Ligands based on the this compound framework, often categorized as BTPs (Bis-Triazinyl-Pyndines), BTBPs (Bis-Triazinyl-Bipyridines), and BTPhens (Bis-Triazinyl-Phenanthrolines), have emerged as exceptionally promising candidates for this task. researchgate.netkit.eduresearchgate.net

The basis for their selectivity lies in the principles of the Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atoms in the triazine rings act as "soft" donors, which show a preferential binding affinity for the trivalent actinides. nih.govresearchgate.net Actinide 5f orbitals are more diffuse and available for bonding than the deeply buried 4f orbitals of lanthanides, giving the actinide ions a "softer" character. nih.gov

Ligand design involves modifying the core structure to enhance both selectivity and process compatibility. For instance, hydrophobic alkyl groups are often attached to the triazine rings, as in CyMe₄-BTBP, to ensure the ligand's solubility in the organic solvents used in liquid-liquid extraction processes. researchgate.netnih.gov Conversely, hydrophilic groups, like sulfonate groups in SO₃-Ph-BTP or SO₃-Ph-BTBP, can be introduced to create water-soluble complexing agents. kit.edunih.govnorthumbria.ac.uk These hydrophilic ligands can selectively hold actinides in the aqueous phase while lanthanides are extracted into an organic phase. nih.govnorthumbria.ac.ukresearchgate.net Research has shown that tetrasulfonated BTBP and BTPhen ligands are highly effective, achieving significant separation factors for americium over europium across a range of nitric acid concentrations without the need for pH buffers. nih.govnorthumbria.ac.uk

Implications for Nuclear Waste Partitioning Strategies

The high selectivity of this compound-based ligands has profound implications for advanced nuclear waste partitioning strategies, a key component of Partitioning and Transmutation (P&T) technology. iaea.orgeu.com The goal of P&T is to separate long-lived radiotoxic elements, primarily the minor actinides (Am, Cm, Np), from spent nuclear fuel. eu.comoecd-nea.org Once separated, these actinides can potentially be transmuted into shorter-lived or stable isotopes in advanced nuclear reactors, thereby significantly reducing the long-term radiotoxicity and heat load of the final geological repository. nih.goviaea.orgeu.com

The chemical similarity between trivalent actinides and the more abundant lanthanides, which are potent neutron poisons in transmutation fuels, makes their separation essential for the efficiency of transmutation. nih.gov BTP-type ligands are central to several proposed partitioning processes. For example, the EURO-GANEX process utilizes BTPhen and CyMe₄-BTBP for the co-separation of actinides and lanthanides, followed by a selective actinide back-extraction step. kit.edu

Furthermore, these ligands have been incorporated into solid-phase extraction chromatography systems. By impregnating a solid support resin with a BTP-based extractant, such as Camphor-based Bis-Triazinyl-Pyridine (CA-BTP), a highly effective separation column can be created. tandfonline.com Hot tests on genuine high-level liquid waste (HLLW) using BTP-functionalized silica (B1680970) adsorbents have demonstrated complete separation between minor actinides and lanthanides, confirming the feasibility of these materials for advanced partitioning processes. nih.gov Such systems offer high decontamination factors for fission products and allow for the isolation of a pure americium fraction. tandfonline.comnih.gov

Influence of Ligand Conformation on Extraction Efficiency

The efficiency and even the selectivity of extraction are not solely dependent on the functional groups attached to the bi-triazine core but are also subtly influenced by the ligand's conformational properties upon complexation with a metal ion. nih.gov The three-dimensional structure of the resulting metal-ligand complex plays a critical role in the stability and, consequently, the extraction behavior.

Recent studies combining solvent extraction experiments with Density Functional Theory (DFT) calculations have shed light on this phenomenon, particularly concerning the separation of Am(III) from Cm(III). rsc.orgnih.gov While both are minor actinides, their separation is desirable for specific fuel cycle applications. Research has revealed that the selectivity between Am(III) and Cm(III) can be reversed by tailoring the structure of the bis-(1,2,4-triazin-3-yl) ligand. rsc.orgnih.gov

For example, when using the hydrophilic ligand SO₃PhBTP, Cm(III) is complexed more strongly than Am(III). nih.gov DFT calculations indicate that in the Cm(III)-BTP complex, the coordinating nitrogen atoms of the ligand are forced into a more co-planar arrangement, which is energetically favorable for this specific interaction. nih.gov In contrast, when the more rigid SO₃PhBTPhen ligand is used, the selectivity is reversed, with a preference for Am(III). nih.gov In this case, the Am(III) complex achieves a more pronounced co-planarity of the coordinating atoms compared to the Cm(III) complex. rsc.orgnih.gov This reversal highlights how the rigidity and steric constraints of the ligand backbone dictate the geometry of the complex, which in turn governs the selectivity between two very similar ions.

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

X-ray Crystallography

X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of molecules. For 3,3'-bi-1,2,4-triazine systems, it provides a detailed picture of molecular geometry, conformational preferences, and packing arrangements within the crystal lattice.

Determination of Molecular Geometry and Planarity

The geometry around metal centers in coordinated triazine complexes has also been elucidated. For example, in a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, the silver ion is tetra-coordinated, displaying a distorted tetrahedral geometry. mdpi.com

Below is a table summarizing selected bond distances and angles for a silver-triazine complex, illustrating the detailed geometric information obtainable from X-ray crystallography. mdpi.com

| Parameter | Value [Å] or [°] |

| Ag–N Bond Distances | 2.241(6)–2.273(6) |

| N–Ag–N Angles | 118.6(2)–121.8(3) |

Data for Ag(3ADMT)₃(3ADMT) complex. mdpi.com

Analysis of Conformational Isomers and Crystal Packing

X-ray crystallography provides direct visualization of conformational isomers and how molecules arrange themselves in the crystal. In the case of 5,5',6,6'-tetramethyl-3,3'-bi-1,2,4-triazine, the molecule adopts a trans conformation where the two triazine rings are positioned on opposite sides of the C3-C3' bond. nih.gov

The crystal packing of this compound shows that the molecules form layers parallel to the (100) crystallographic plane. nih.gov The arrangement of molecules within the crystal is crucial for understanding the material's bulk properties. The study of different substituted 1,2,4-triazines reveals that the molecular packing is significantly influenced by the nature and position of the substituents, which can lead to different crystal systems and space groups. mdpi.com For example, the introduction of bulky or functional groups can lead to complex three-dimensional networks stabilized by various intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing information about the chemical environment of magnetically active nuclei.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound and its derivatives. uobasrah.edu.iq The chemical shifts (δ) of the protons and carbons provide information about their electronic environment. For the parent this compound, the symmetry of the molecule would lead to a relatively simple spectrum. However, for substituted derivatives, the number and multiplicity of signals can confirm the substitution pattern. For example, the ¹H NMR spectrum of 3-phenylphenanthro[9,10-e] nih.govtdx.catnih.govtriazine shows distinct signals for the protons on the phenanthrene (B1679779) and phenyl rings, with chemical shifts influenced by their proximity to the electron-withdrawing triazine core. mdpi.com

The ¹³C NMR spectrum is equally informative, showing characteristic signals for the carbon atoms of the triazine rings. In s-triazine, the carbon signal appears at a downfield chemical shift due to the electronegativity of the adjacent nitrogen atoms. chemicalbook.com The chemical shifts of carbons in substituted triazines can be used to confirm the presence and location of various functional groups. researchgate.netresearchgate.net

The following table provides an example of ¹H and ¹³C NMR data for a substituted 1,2,4-triazine (B1199460) derivative. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 9.41 (d), 9.29 (d), 8.87–8.79 (m), 8.48 (d), 7.85–7.73 (m), 7.70 (t), 7.66–7.57 (m) |

| ¹³C | 161.3, 144.8, 143.0, 135.8, 133.9, 132.4, 131.5, 131.0, 130.7, 129.0, 128.7, 128.5, 128.2, 128.1, 127.7, 126.6, 124.9, 123.1, 123.1 |

Data for 3-Phenylphenanthro[9,10-e] nih.govtdx.catnih.govtriazine in CDCl₃. mdpi.com

2D and Multidimensional NMR for Connectivity and Conformational Analysis

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment and to probe through-bond and through-space connectivities. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different structural fragments. youtube.com For complex triazine derivatives, HMBC can be used to definitively assign quaternary carbons and to link substituents to the triazine core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is valuable for conformational analysis in solution, helping to determine the preferred orientation of rotatable bonds, which might differ from the solid-state conformation observed by X-ray crystallography. tdx.cat For amino-substituted triazines, for instance, NOESY can detect chemical exchange between different rotamers in equilibrium. tdx.cat These advanced NMR experiments are critical for a complete structural and conformational characterization of this compound derivatives in solution. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the this compound scaffold. nih.gov These methods probe the quantized vibrational energy states of molecules, yielding a unique "fingerprint" spectrum. nih.gov

In derivatives of 1,2,4-triazine, characteristic vibrational modes can be observed. For instance, FT-IR spectra of related triazine compounds show distinctive peaks corresponding to the tri-s-triazine ring vibrations, typically appearing around 809 cm⁻¹. researchgate.net The stretching vibrations of C=N bonds are generally observed at higher wavenumbers, such as 1639 cm⁻¹, while aromatic C-N stretching modes are found in the range of 1205 to 1639 cm⁻¹. researchgate.net For example, in 3-chloro-4-methoxybenzaldehyde, FT-IR and Raman spectra have been used to assign vibrational modes, supported by computational calculations. nih.gov Similarly, studies on 3,4-dimethoxyaniline (B48930) have utilized FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to provide a detailed interpretation of the vibrational spectra. nih.govdntb.gov.ua These examples highlight the utility of vibrational spectroscopy in confirming the presence of the triazine core and its substituents.

The following table provides a general overview of expected vibrational frequencies for functional groups relevant to this compound and its derivatives based on typical ranges observed for similar structures.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Triazine Ring | Ring Breathing/Vibration | ~800-810 | FT-IR, Raman |

| C=N | Stretching | ~1640 | FT-IR, Raman |

| C-N (aromatic) | Stretching | ~1200-1640 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy provides crucial information about the electronic transitions within a molecule, which are directly related to its conjugation and electronic structure. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk For molecules like this compound, which contain π-systems and non-bonding (n) electrons, the key transitions are typically n → π* and π → π*. shu.ac.ukuzh.ch

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are usually strong and occur in molecules with unsaturated groups. uzh.chlibretexts.org The n → π* transitions, where a lone pair electron is excited to a π anti-bonding orbital, require less energy and thus occur at longer wavelengths, though often with lower intensity. uzh.chlibretexts.org

In conjugated systems, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as the extent of conjugation increases, leading to a bathochromic (red) shift in the absorption maximum to longer wavelengths. libretexts.orguomustansiriyah.edu.iq For example, studies on triazine derivatives have shown that increasing the π-conjugation through the introduction of different substituents leads to shifts in the absorption maxima. researchgate.net For instance, the electronic absorption spectra of some 1,2,4-triazine-based dyes show maximum absorption wavelengths between 350 and 400 nm. nih.gov The absorption spectra of sym-triazine crystals have been studied to identify and characterize its low-lying excited states. colostate.edu

The table below summarizes the typical electronic transitions observed in molecules containing chromophores similar to those in this compound.

| Electronic Transition | Description | Typical Wavelength Range (nm) |

| π → π | Electron promoted from a π bonding to a π anti-bonding orbital. | 200 - 700 |

| n → π | Electron promoted from a non-bonding orbital to a π anti-bonding orbital. | 200 - 700 |

| σ → σ* | Electron promoted from a σ bonding to a σ anti-bonding orbital. | < 200 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of the elemental composition of a molecule. nih.gov This accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In addition to providing the exact mass of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be pieced together to deduce the original structure.

For triazine derivatives, fragmentation often involves the cleavage of the triazine ring or the loss of substituents. researchgate.netarkat-usa.org For example, studies on 1,3,5-triazin-2-one derivatives have shown characteristic fragmentations where the triazine nucleus remains intact, as well as extrusion and ring-contraction processes. researchgate.netarkat-usa.org The fragmentation of 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives has also been investigated, revealing specific pathways involving the loss of groups like NH2, C=S, and further breakdown of the fused ring system. derpharmachemica.com The analysis of isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles by ESI-HRMS has demonstrated that distinct fragmentation patterns can be used to identify each isomer. nih.gov

Below is a hypothetical table illustrating the kind of data obtained from an HRMS analysis of this compound.

| Ion | Calculated m/z | Observed m/z | Formula | Fragmentation Pathway |

| [M+H]⁺ | 161.0672 | 161.0671 | C₆H₅N₆ | Protonated molecular ion |

| [M-N₂]⁺ | 133.0614 | 133.0613 | C₆H₄N₄ | Loss of a nitrogen molecule |

| [M-HCN]⁺ | 134.0515 | 134.0514 | C₅H₃N₅ | Loss of hydrogen cyanide |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. researchgate.net CV measures the current response of a system to a linearly cycled potential sweep, providing information about the oxidation and reduction potentials of a molecule. analis.com.my These potentials are directly related to the energies of the HOMO and LUMO levels.

The 1,2,4-triazine ring is known for its electron-accepting character. unige.ch In various triazine-containing systems, the triazine unit undergoes reduction at negative potentials. For instance, in a donor-acceptor system involving a triazine unit, its irreversible reduction was observed at -1.98 V and -1.65 V. unige.ch The electrochemical reduction of some triazine derivatives in dimethylformamide has been shown to involve the azomethine group in the triazine ring. researchgate.net

The redox behavior is highly dependent on the substituents attached to the triazine core. Studies on various triazine-based dyes have shown that the LUMO energy levels, and consequently the reduction potentials, can be tuned by altering the electron-withdrawing ability of the core or the nature of the donor groups. nih.gov For example, the cyclic voltammetry of a series of triazine-based dyes demonstrated that their LUMO energy levels decrease with the increasing electron-withdrawing ability of the azine ring. nih.gov

The following table presents representative electrochemical data for triazine-based compounds, illustrating the type of information obtained from cyclic voltammetry.

| Compound System | Oxidation Potential (Epa vs. ref) | Reduction Potential (Epc vs. ref) | Redox Process |

| TTF-Triazine Derivative 1 | +0.41 V, +0.79 V | -1.98 V | Reversible oxidation of TTF, irreversible reduction of triazine |

| TTF-Triazine Derivative 2 | +0.43 V, +0.76 V | -1.65 V | Reversible oxidation of TTF, irreversible reduction of triazine |

| Fe(II) Complex with Pyridazine Ligand | -0.67 V | -0.47 V | Quasi-reversible Fe(II)/Fe(III) couple |

Computational and Theoretical Investigations of 3,3 Bi 1,2,4 Triazine Systems

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the properties of 3,3'-bi-1,2,4-triazine systems. nih.govd-nb.inforesearchgate.net These methods allow for the accurate calculation of molecular structures, electronic properties, and spectroscopic characteristics, providing a deeper understanding of these complex molecules. nih.govd-nb.inforesearchgate.net

Geometry Optimization and Conformational Analysis

Computational studies, particularly using DFT methods, have been employed to determine the most stable geometries and conformational preferences of this compound derivatives. For instance, the X-ray structure of 5,5',6,6'-tetramethyl-3,3'-bi-1,2,4-triazine revealed that the two 5,6-dimethyl-1,2,4-triazine units are related by a center of symmetry and adopt a trans conformation. nih.gov In this conformation, the two triazine rings are nearly coplanar, with only a slight deviation from the mean plane. nih.gov This planarity is a key feature that influences the electronic properties of the molecule.

| Parameter | Bond Length (Å) / Dihedral Angle (°) |

| C-N | 1.336 |

| N-C | 1.332 |

| N-N | 1.325 |

| C-C | 1.483 |

| C-S | 1.772 |

| C-C-C-C | 15.04 |

| C-C-N | 116.00 |

| Data sourced from a computational study on 1,2,4-triazine derivatives using the DFT/B3LYP/6-31G(d,p) method. researchgate.net |

Prediction of Electronic Structure, Molecular Orbitals, and Charge Distribution

DFT calculations are instrumental in predicting the electronic structure of this compound systems. These calculations provide detailed information about the distribution of electrons within the molecule, highlighting the locations of electron-rich and electron-poor regions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they determine the electronic excitation properties and reactivity of the molecule.

In many 1,2,4-triazine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as sulfur atoms or phenyl groups, while the LUMO is typically centered on the electron-deficient triazine and phenyl groups. d-nb.info This distribution indicates that the triazine rings act as electron acceptors. d-nb.info The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter that influences the optical and electronic properties of the material. For instance, a smaller energy gap often corresponds to a red-shift in the electronic absorption spectrum. researchgate.net The electronic structure of multilayer nickelates has been understood using a molecular trimer basis where d_{z^2} orbitals hybridize along the c-axis. arxiv.org While d_{z^2} states are present at the Fermi level, d_{x^2-y^2} orbitals are also key to the electronic structure. arxiv.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| DTT | -5.99 | -2.48 | 3.51 |

| BDTTB | -5.73 | -2.41 | 3.32 |

| BDTTMB | -5.89 | -2.66 | 3.23 |

| BDTTMP | -5.67 | -2.40 | 3.27 |

| Data from DFT/B3LYB/6-31G(d,p) level of theory. researchgate.net |

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR, Vibrational Spectra)

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating the spectroscopic properties of molecules, including UV-Vis, NMR, and vibrational spectra. nih.govd-nb.inforesearchgate.net TD-DFT calculations can predict the absorption wavelengths and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra to validate the computational model. nih.govd-nb.info For example, in studies of 1,2,4-triazine derivatives for dye-sensitized solar cells, TD-DFT calculations have been used to simulate their absorption spectra and understand the nature of the electronic transitions involved. nih.govd-nb.info

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, allows for the assignment of vibrational modes to specific molecular motions. This can aid in the interpretation of experimental spectra and provide a more detailed picture of the molecular structure and bonding. Similarly, the simulation of NMR chemical shifts can assist in the structural elucidation of new this compound derivatives.

Elucidation of Metal Coordination Sites and Energetic Preferences

The this compound scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions. Computational methods, particularly DFT, are valuable for elucidating the preferred coordination modes and the energetics of metal complex formation. These calculations can help predict the geometry of the resulting metal complexes and the strength of the metal-ligand bonds.

Bis-1,2,4-triazine ligands are known to be effective in separating trivalent actinides from lanthanides. researchgate.net DFT calculations have been used to study the complexes formed between these ligands and metal ions like Am(III) and Eu(III). researchgate.net These studies reveal that the bond lengths and bond orders between the metal and the nitrogen and oxygen atoms of the ligand differ for the two metal ions, providing insight into the selectivity of the ligands. researchgate.net For instance, electronic structure studies have shown that the M-N and M-O bond lengths are typically greater in Europium complexes compared to the corresponding Americium complexes. researchgate.net In a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, the silver atom is tetra-coordinated by two nitrogen atoms from two triazine ligands and two oxygen atoms from two nitrate (B79036) anions, forming a distorted tetrahedral geometry. mdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound systems. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and determining activation barriers. This information is crucial for understanding the reactivity of these compounds and for optimizing reaction conditions.

One area where this has been applied is in the study of Diels-Alder reactions, where 3,3'-bi-1,2,4-triazines can act as dienes. nih.gov Computational studies can help to understand the regioselectivity and stereoselectivity of these reactions. For other triazine systems, DFT molecular dynamics simulations have been used to determine the initial reaction mechanisms for decomposition, providing insights into their stability. rsc.org For example, the decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide was found to initiate with an intermolecular hydrogen-transfer reaction. rsc.org Similar computational approaches can be applied to understand the thermal stability and decomposition pathways of this compound derivatives. Furthermore, computational modeling has been used to explore the binding mode of 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO). nih.gov

Advanced Computational Screening Methods

Advanced computational screening methods are increasingly being used to accelerate the discovery of new materials and molecules with desired properties. These methods involve the high-throughput computational evaluation of large virtual libraries of compounds. For this compound systems, these approaches can be used to screen for candidates with optimal electronic, optical, or binding properties for specific applications.

For example, computational screening has been used to identify the most energetically stable amino acid substitutions in a protein. nih.gov This approach can be adapted to screen libraries of substituted 3,3'-bi-1,2,4-triazines to identify ligands with high affinity and selectivity for a particular metal ion or protein target. nih.gov The development of DNA-encoded libraries of triazine-based compounds has also emerged as a powerful tool for the discovery of covalent inhibitors for various protein targets. acs.org Additionally, computational methods have been successfully applied to discover new 1,2,4-triazine compounds as potential inhibitors for therapeutic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (general principles and descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. scispace.com By quantifying these properties using molecular descriptors, a predictive model can be built.

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) against a specific target is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories:

Constitutional (1D): Molecular weight, number of atoms, number of rings, etc.

Topological (2D): Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Based on the three-dimensional structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). scispace.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to establish a correlation between the calculated descriptors and the observed biological activity. scispace.com

Model Validation: The robustness and predictive ability of the developed QSAR model are rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. scispace.com

For triazine derivatives, QSAR studies have identified several key descriptors that influence their biological activity. These often include quantum chemical and energy descriptors such as the heat of formation, steric energy, total energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scispace.com In a study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors, descriptors like absolute electronegativity and water solubility were found to be significant in predicting inhibitory activity. malariaworld.org

Table 1: Common Descriptors Used in QSAR Studies of Triazine Derivatives

| Descriptor Category | Example Descriptors | Significance |

|---|---|---|

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Relate to the electronic properties and reactivity of the molecule. scispace.com |

| Thermodynamic | Heat of Formation, Total Energy | Indicate the stability of the compound. scispace.com |

| Steric | Molar Refractivity, Steric Energy | Describe the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes. |

| Electronic | Absolute Electronegativity | Influences the nature of interactions with biological targets. malariaworld.org |

Molecular Docking for Ligand-Interaction Prediction (general principles)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is crucial for understanding the mechanism of action of potential drugs by visualizing how they interact with their biological targets at the atomic level.

The general principles of molecular docking involve:

Preparation of Receptor and Ligand: The 3D structures of both the receptor protein and the ligand are prepared. This often involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: A search algorithm explores a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring Function: A scoring function is used to evaluate the "goodness-of-fit" for each generated pose. Scoring functions estimate the binding free energy, with lower scores generally indicating more favorable binding. nih.gov

Analysis of Docking Poses: The top-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. nih.gov

In the context of this compound systems, molecular docking has been instrumental in elucidating their potential as antimalarial agents. For instance, docking studies of 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives have been performed to understand their binding modes within the active sites of parasitic enzymes. nih.gov Similarly, various 1,2,4-triazine derivatives have been docked into the active sites of targets like human D-amino acid oxidase (h-DAAO) and estrogen receptor alpha (ERα) to predict their inhibitory potential. nih.govnih.gov These studies often reveal crucial hydrogen bonding interactions involving the nitrogen atoms of the triazine rings and the surrounding amino acid residues. nih.gov

Table 2: Example of Molecular Docking Results for a 1,2,4-Triazine Derivative

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Pred28 (a 1,2,4-triazine-3(2H)-one derivative) | Tubulin | -9.6 | CYS241, VAL318, LEU248 | Hydrogen Bond, Hydrophobic |

| Compound 1j | EGFR Tyrosine Kinase (1XKK) | -8.5 | LEU788, VAL726, ASP855 | Hydrophobic, Hydrogen Bond scispace.com |

| Compound 6g | Acetylcholinesterase (AChE) | Not specified | PAS and CAS residues | Not specified nih.gov |

| Compound 3 | Fyn Kinase | Not specified | T342 | Hydrogen Bond nih.gov |

Molecular Dynamics Simulations for Stability and Interaction Dynamics (general principles)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes and the stability of ligand-receptor complexes.

The general principles of MD simulations include:

System Setup: A simulation box is created containing the molecule(s) of interest (e.g., a ligand-protein complex) and solvent molecules (typically water).

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the solvent molecules to relax around the solute.

Production Run: A long simulation is run under constant temperature and pressure, during which the trajectory (positions and velocities of all atoms over time) is saved.

Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe the dynamics of intermolecular interactions over time. nih.gov

For this compound systems, MD simulations are used to assess the stability of their complexes with biological targets. For example, after docking a triazine derivative into a protein's active site, an MD simulation can confirm whether the predicted binding pose is stable over time. nih.gov A stable interaction is often indicated by a low and stable RMSD of the ligand and the protein backbone throughout the simulation. nih.gov These simulations have been applied to various triazine derivatives to confirm the stability of their binding to targets like tubulin and Fyn kinase. malariaworld.orgnih.gov

Table 3: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Typical Interpretation for a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values (e.g., < 3 Å) for the protein backbone and the ligand indicate a stable binding pose. nih.govmdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values indicate more flexible regions of the protein, while low values for the ligand suggest it is tightly bound. malariaworld.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Persistent hydrogen bonds throughout the simulation confirm their importance for binding stability. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of binding affinity. | A more negative binding free energy indicates a stronger and more favorable interaction. mdpi.com |

Prediction of Thermodynamic Parameters (e.g., Standard Enthalpies of Formation)

The prediction of thermodynamic parameters, such as the standard enthalpy of formation (ΔfH°), is crucial for assessing the stability and energetic properties of compounds. For nitrogen-rich compounds like this compound, these parameters are particularly important, especially in the context of energetic materials. Computational methods, primarily based on quantum mechanics, are widely used to predict these properties.

The standard enthalpy of formation of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. It can be calculated computationally using various methods, including:

Isodesmic Reactions: This approach involves designing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and knowing the experimental enthalpies of formation for all other species in the reaction, the enthalpy of formation for the target molecule can be accurately determined.

Atomization Energy: This method involves calculating the energy required to break down the molecule into its constituent atoms. The enthalpy of formation is then derived using the known enthalpies of formation of the gaseous atoms.

For triazine derivatives, density functional theory (DFT) is a commonly employed quantum mechanical method to calculate total energies, which are then used to derive enthalpies of formation. researchgate.net Studies on substituted s-triazines have shown that the introduction of different functional groups (e.g., -NO₂, -NH₂, -N₃) can significantly alter the enthalpy of formation, which in turn affects their energetic properties and thermal stability. researchgate.net While specific experimental data for this compound is scarce, computational studies on related substituted 1,3,5-triazines provide valuable insights into the thermodynamic properties of such nitrogen-rich heterocyclic systems. nih.govnih.gov

Table 4: Calculated Standard Enthalpies of Formation for Various Triazine Derivatives

| Compound | Formula | Method | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |

|---|---|---|---|

| 2,4,6-trimethoxy-1,3,5-triazine | C₆H₉N₃O₃ | Combustion Calorimetry | -478.60 ± 0.87 nih.govnih.gov |

| 2,4,6-triethoxy-1,3,5-triazine | C₉H₁₅N₃O₃ | Combustion Calorimetry | -584.99 ± 1.50 nih.govnih.gov |

| 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | C₉H₆F₃N₉O₁₅ | Combustion Calorimetry | -1109.80 ± 1.53 nih.govnih.gov |

| 2-methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | C₈H₇F₂N₇O₁₁ | Combustion Calorimetry | -907.71 ± 2.40 nih.govnih.gov |

| 1,3,5-Triazine (B166579) | C₃H₃N₃ | Not Specified | 155.2 ± 8.4 |

Applications in Materials Science and Emerging Technologies

Organic Electronics and Optoelectronic Applications

The electron-withdrawing character of the triazine core is a key feature exploited in the design of materials for organic electronics. This property facilitates the transport of electrons, making triazine-based compounds suitable for a variety of optoelectronic devices.

Triazine derivatives are recognized as a valuable class of materials for organic light-emitting diodes (OLEDs), particularly in the development of third-generation thermally activated delayed fluorescence (TADF) emitters. The 1,3,5-triazine (B166579) core is a popular choice for the electron-acceptor component in these materials due to several advantages: it is easy to synthesize from inexpensive starting materials, readily functionalized at multiple positions to tune its properties, and its aromatic stability can contribute to longer device lifetimes. st-andrews.ac.uk

In the design of TADF emitters, a common strategy is to link an electron-donating molecule to an electron-accepting one. The separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor is crucial for achieving a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF. The electron-deficient nature of the triazine ring makes it an excellent acceptor. For instance, derivatives like 3,3'-bicarbazole-triazines have been designed as potential TADF emitters. chemistryforsustainability.org In these molecules, the bicarbazole unit acts as the electron donor and the triazine as the acceptor. Computational modeling of such donor-acceptor structures aims to achieve blue emission and low ΔEST values. chemistryforsustainability.org

Triazine-based materials also serve as effective host materials in phosphorescent OLEDs (PhOLEDs). Bipolar host materials, which can transport both holes and electrons, are particularly sought after to achieve balanced charge injection and transport within the emissive layer. This balance is critical for high efficiency and reduced efficiency roll-off at high brightness.

Table 1: Performance of Selected Triazine-Based Emitters in OLEDs

| Emitter Codename | Donor Moiety | Acceptor Moiety | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| 5Cz-TRZ | Five Carbazole Units | 1,3,5-Triazine | 29.3% | Not Specified | st-andrews.ac.uk |

| DPA-TRZ | 4,4'-bis(diphenylamino)phenylamine | 1,3,5-Triazine | Not Specified | Green | |

| TCzTRZ | Carbazole | 1,3,5-Triazine | 25% | Blue-Green | st-andrews.ac.uk |

| TmCzTRZ | Dimethylcarbazole | 1,3,5-Triazine | 25.5% | Green | st-andrews.ac.uk |

| PIC-TRZ | Carbazole Derivative | 1,3,5-Triazine | 5.3% | Sky-Blue | st-andrews.ac.uk |

This table presents data for various triazine-based emitters to illustrate the potential of the triazine core in OLED applications. Specific performance data for the unsubstituted 3,3'-BI-1,2,4-Triazine is not widely reported.

In the field of solar energy, derivatives of 1,2,4-triazine (B1199460) have been investigated for their potential use in dye-sensitized solar cells (DSSCs). nih.gov The fundamental principle of a DSSC involves a dye molecule that absorbs light, leading to the injection of an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The properties of the dye are critical to the cell's performance.

Theoretical studies using density functional theory (DFT) have been conducted on various 1,2,4-triazine derivatives to evaluate their suitability as DSSC sensitizers. These studies calculate key parameters such as the HOMO and LUMO energy levels, the energy gap (Eg), and the light-harvesting efficiency (LHE). nih.gov For a dye to be effective, its LUMO level must be higher than the conduction band of the semiconductor to ensure efficient electron injection, and its HOMO level must be lower than the redox potential of the electrolyte to allow for dye regeneration.

The inherent electron-deficient character of the triazine ring makes it a prime candidate for the development of n-type organic semiconductors. N-type materials facilitate the transport of electrons and are essential components in various organic electronic devices, including organic field-effect transistors (OFETs) and complementary circuits.

The electron affinity of a molecule is a key indicator of its potential as an n-type semiconductor. While specific electron affinity data for this compound is not widely published, the general properties of triazines suggest their suitability for this purpose. The introduction of nitrogen atoms into the aromatic ring lowers the LUMO energy level, which is a desirable characteristic for an electron acceptor.